N-{2-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]ethyl}-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide
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Overview
Description
N-{2-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]ethyl}-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide: is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: CHNOS
IUPAC Name: this compound
Preparation Methods
Industrial Production: Industrial-scale production methods are proprietary and closely guarded by manufacturers. Typically, pharmaceutical companies optimize synthetic routes to achieve high yields and purity.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound may undergo oxidation reactions, potentially affecting the furan and thienyl moieties.
Reduction: Reduction reactions could modify the nitro group or other functional groups.
Substitution: Substitution reactions may occur at various positions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Various nucleophiles (e.g., amines, thiols) can be used.
Major Products: The specific products depend on reaction conditions and regioselectivity. Potential products include derivatives with modified furan, pyrrole, or thienyl rings.
Scientific Research Applications
This compound finds applications in:
Medicine: Investigated for potential therapeutic effects (e.g., anti-inflammatory, antimicrobial).
Chemistry: Used as a building block in organic synthesis.
Industry: May serve as a precursor for other compounds.
Mechanism of Action
The precise mechanism remains elusive. it likely interacts with specific molecular targets, possibly enzymes or receptors, influencing cellular processes.
Comparison with Similar Compounds
While direct analogs are scarce, we can compare it to related compounds:
{ [5- (5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid: : Shares the furan and oxadiazole motifs.
4- [2- (3-ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide: : Contains an imidazole ring and a sulfonamide group .
Properties
Molecular Formula |
C19H18N4O3S |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-[2-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl]-3-pyrrol-1-yl-3-thiophen-3-ylpropanamide |
InChI |
InChI=1S/C19H18N4O3S/c24-17(12-15(14-6-11-27-13-14)23-8-1-2-9-23)20-7-5-18-21-19(22-26-18)16-4-3-10-25-16/h1-4,6,8-11,13,15H,5,7,12H2,(H,20,24) |
InChI Key |
UYFCNVYLVYHZLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C(CC(=O)NCCC2=NC(=NO2)C3=CC=CO3)C4=CSC=C4 |
Origin of Product |
United States |
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